molecular formula C18H21N3O B11748356 (2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide

(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B11748356
M. Wt: 295.4 g/mol
InChI Key: AROQILANSLIUGZ-INIZCTEOSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Configuration: (2R)-stereochemistry at position 2.
  • Substituents:
    • A phenyl group at position 2.
    • Partial saturation (2,3-dihydro) of the imidazole ring.
    • N,N-Diethyl carboxamide at position 4.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide

InChI

InChI=1S/C18H21N3O/c1-3-20(4-2)18(22)15-10-11-17-19-16(13-21(17)12-15)14-8-6-5-7-9-14/h5-12,16H,3-4,13H2,1-2H3/t16-/m0/s1

InChI Key

AROQILANSLIUGZ-INIZCTEOSA-N

Isomeric SMILES

CCN(CC)C(=O)C1=CN2C[C@H](N=C2C=C1)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C(=O)C1=CN2CC(N=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the phenyl group and the carboxamide functionality. Common reagents used in these reactions include diethylamine, phenylboronic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research indicates that compounds similar to (2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide exhibit potential as anticancer agents. The compound's structure suggests it may interact with biological targets involved in cancer proliferation pathways. For instance, imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cancer cell signaling. Inhibition of PI3K can lead to reduced tumor growth and increased apoptosis in cancer cells .

1.2 Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, its structural features allow it to act on various kinases involved in cellular signaling processes. The inhibition of such enzymes can be pivotal in developing treatments for diseases characterized by dysregulated kinase activity .

Agricultural Applications

2.1 Crop Protection
this compound has been noted for its potential use in agricultural chemistry as a crop protection agent. Its formulation can be utilized in creating aqueous suspensions that contain active ingredients effective against pests and diseases affecting crops . The compound's efficacy in protecting crops from pathogens highlights its importance in sustainable agriculture.

Synthetic Applications

3.1 Synthesis of Heterocycles
The compound serves as a precursor or building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that can yield derivatives with enhanced biological activity or novel properties . The ability to generate diverse chemical entities from this compound is valuable in medicinal chemistry research.

Case Studies

StudyFocusFindings
Faltracco et al. (2024)Stereoselective SynthesisDeveloped methodologies for synthesizing imidazo derivatives with high enantioselectivity using this compound as a starting material .
Patent CN101868148AAgricultural ChemistryDescribes formulations containing this compound for crop protection, demonstrating its effectiveness against specific agricultural pests .
Research on PI3K InhibitionCancer ResearchInvestigated the anticancer properties of similar compounds and their mechanism of action involving PI3K inhibition .

Mechanism of Action

The mechanism of action of (2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Pharmacological Differences

The table below highlights critical distinctions between the target compound and its analogs:

Compound Name / ID Substituents (Positions) Molecular Weight Pharmacological Activity (IC₅₀) Key Structural Differences vs. Target Compound References
(2R)-N,N-Diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide 2-Ph, 2,3-dihydro, 6-NEt₂ 337.41* Not reported Reference compound
N,N-Diethylimidazo[1,2-a]pyridine-6-carboxamide (5d) 6-NEt₂ 247.30 Not reported Lacks 2-phenyl and 2,3-dihydro moieties
AZD0865 8-[(2,6-dimethylbenzyl)amino], 2,3-diMe, 6-NHEt 421.50 ~1 µM (H⁺/K⁺-ATPase inhibition) 2,3-dimethyl, hydroxyethyl carboxamide, no 2-phenyl
PF-03716556 8-[(4R)-chromanyl], 2-Me, 6-NHEt 437.50 ~1 µM (H⁺/K⁺-ATPase inhibition) Chromane substitution at position 8
N,N-Dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide (CAS 3304-88-9) 2-Ph, 6-NMe₂ 265.31 Not reported Lacks 2,3-dihydro and diethyl groups
8-Cyano-5-phenyl-7-trifluoromethyl-2,3-dihydroimidazo[1,2-a]pyridine 5-Ph, 7-CF₃, 8-CN, 2,3-dihydro 303.28 Not reported Trifluoromethyl and cyano groups at positions 7 and 8

*Calculated based on molecular formula C₂₀H₂₃N₃O.

Analysis of Structural Modifications and Pharmacological Implications

Role of 2,3-Dihydro Saturation

However, this modification may reduce binding affinity to flat hydrophobic pockets in enzymes like H⁺/K⁺-ATPase, where planar imidazopyridine cores are preferred .

Impact of (2R)-Stereochemistry

The chiral center at position 2 introduces stereoselectivity, which is absent in non-chiral analogs such as N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide . This feature could improve target specificity, as seen in other chiral P-CABs (e.g., TAK-438, which exhibits 17 nM IC₅₀ due to optimized stereochemistry) .

Carboxamide Substitutions
  • N,N-Diethyl vs. N,N-Dimethyl : The bulkier diethyl group in the target compound may hinder solubility but enhance lipophilicity, favoring CNS penetration compared to smaller dimethyl analogs .
  • Hydroxyethyl Carboxamide (AZD0865) : The polar hydroxyethyl group improves aqueous solubility, critical for oral bioavailability in acid-suppressing agents .
Aryl Substitutions at Position 2

This moiety may enhance binding to aromatic-rich targets like opioid receptors, as seen in related dihydroimidazopyridines with CNS activity .

Biological Activity

(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H22N4O
Molecular Weight314.4 g/mol
CAS Number872201-01-9

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated its ability to downregulate key oncogenes involved in cell cycle regulation and apoptosis.
  • Interaction with Molecular Targets : Molecular docking studies suggest that this compound interacts with specific proteins involved in cancer pathways. For instance, it has been shown to bind effectively to the FOXM1 transcription factor, which is critical for cell proliferation and survival in cancer cells .

In Vitro Studies

In vitro testing has revealed the following findings:

  • Anti-proliferative Activity : The compound was evaluated using the MTT assay on several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). Results indicated a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutic agents .
  • Western Blot Analysis : Western blotting confirmed that treatment with the compound resulted in decreased expression levels of FOXM1, suggesting a direct link between its activity and inhibition of this oncogenic pathway .

In Vivo Studies

Preliminary in vivo studies have also been conducted:

  • Tumor Growth Inhibition : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. This effect was attributed to both direct cytotoxicity against tumor cells and modulation of immune responses .

Case Study 1: Triple-Negative Breast Cancer

A recent study focused on the effects of this compound on triple-negative breast cancer cells. The findings showed that the compound significantly inhibited cell proliferation and induced apoptosis through FOXM1 downregulation. The study concluded that this compound could serve as a potential therapeutic agent for aggressive breast cancers resistant to conventional treatments .

Case Study 2: Molecular Docking Insights

Another investigation utilized molecular docking techniques to elucidate the binding interactions between this compound and various protein targets involved in oncogenesis. The results highlighted key residues involved in binding affinity, providing insights into optimizing the compound's structure for enhanced efficacy against specific cancer types .

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